5-Methyl-1,3-dioxolan-4-one

Descripción

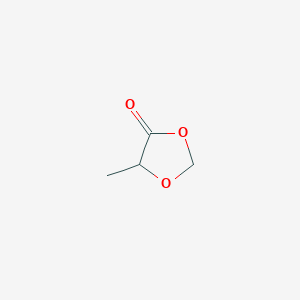

5-Methyl-1,3-dioxolan-4-one (CAS: 916435-45-5) is a cyclic ketal derived from lactic acid and formaldehyde. It belongs to the chemical family of 1,3-dioxolan-4-ones (DOXs), which are recognized for their utility as polar aprotic solvents and synthetic intermediates. Structurally, it features a five-membered ring with a methyl group at the 5-position and oxygen atoms at the 1- and 3-positions (Fig. 1). This compound has gained attention as a sustainable alternative to conventional solvents like acetonitrile (ACN) and propylene carbonate (PC), particularly in energy storage applications such as electrical double-layer capacitors (EDLCs). Its synthesis typically involves the condensation of lactic acid derivatives with aldehydes, enabling scalable production from renewable feedstocks.

Propiedades

Fórmula molecular |

C4H6O3 |

|---|---|

Peso molecular |

102.09 g/mol |

Nombre IUPAC |

5-methyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C4H6O3/c1-3-4(5)7-2-6-3/h3H,2H2,1H3 |

Clave InChI |

AQAZKBKTTBELHE-UHFFFAOYSA-N |

SMILES canónico |

CC1C(=O)OCO1 |

Origen del producto |

United States |

Métodos De Preparación

5-Methyl-1,3-dioxolan-4-one can be synthesized through the reaction of lactic acid and formaldehyde. The reaction typically involves the formation of a ketal functionality, which is stable under neutral or basic conditions and can even survive mildly acidic conditions . Industrial production methods may involve the use of α-hydroxy carboxylic acids (such as lactic acid) and aldehydes or ketones (such as formaldehyde) to produce this compound .

Análisis De Reacciones Químicas

5-Methyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include palladium-catalyzed Heck arylation and Menschutkin reaction with N-methylimidazole and 1-iodobutane.

Aplicaciones Científicas De Investigación

5-Methyl-1,3-dioxolan-4-one has several scientific research applications:

Biology: The compound’s stability under different conditions makes it suitable for use in biological studies.

Medicine: Its potential as a green solvent can be explored in pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3-dioxolan-4-one involves its role as a solvent or reactant in various chemical processes. It interacts with molecular targets and pathways involved in these processes, facilitating reactions and stabilizing intermediates. The compound’s ketal functionality plays a key role in its stability and reactivity under different conditions .

Comparación Con Compuestos Similares

Research and Industrial Relevance

- Sustainability: LA-H,H’s renewable origin aligns with circular economy goals, contrasting with fossil-derived solvents like ACN.

- Scalability : Commercial availability of LA-H,H and analogs (e.g., from Huaian Searching Pharmatech Co. Ltd.) underscores industrial viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.